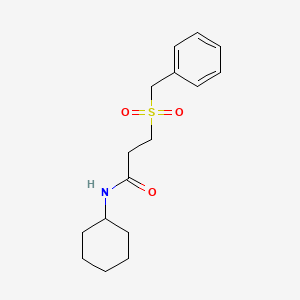![molecular formula C21H23N3O4 B4747666 N-isopropyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4747666.png)
N-isopropyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Descripción general
Descripción
N-isopropyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as IDN-6556, is a small molecule inhibitor of caspase proteases. Caspases are a family of proteins that play a crucial role in programmed cell death (apoptosis) and inflammation. IDN-6556 has been extensively studied for its potential therapeutic applications in various diseases, including liver disease, neurodegenerative disorders, and cancer.
Mecanismo De Acción
N-isopropyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide inhibits caspase proteases by binding to the active site of the enzyme and preventing its activation. Caspases are involved in the initiation and execution of apoptotic cell death and inflammation. By inhibiting caspase activity, N-isopropyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can prevent cell death and reduce inflammation in various disease states.
Biochemical and Physiological Effects:
N-isopropyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to have a wide range of biochemical and physiological effects in various disease states. In liver disease, N-isopropyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can reduce liver injury and fibrosis by inhibiting caspase activity and reducing inflammation. In neurodegenerative disorders, N-isopropyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can protect against neuronal cell death and improve cognitive function by inhibiting caspase activity and reducing inflammation. In cancer, N-isopropyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can sensitize cancer cells to chemotherapy and radiation therapy by inhibiting caspase activity and promoting apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopropyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective inhibitor of caspase proteases, which makes it a valuable tool for studying the role of caspases in various disease states. Another advantage is that it has been extensively studied in preclinical models and has shown promising results in various disease states. One of the limitations is that it has poor solubility in aqueous solutions, which can make it difficult to administer in in vitro and in vivo experiments. Another limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the research and development of N-isopropyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One direction is to further investigate its potential therapeutic applications in various disease states, including liver disease, neurodegenerative disorders, and cancer. Another direction is to optimize its pharmacological properties, such as solubility and bioavailability, to improve its efficacy in in vitro and in vivo experiments. Another direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Overall, N-isopropyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for various disease states.
Aplicaciones Científicas De Investigación
N-isopropyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including liver disease, neurodegenerative disorders, and cancer. In liver disease, N-isopropyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to protect against liver injury and fibrosis by inhibiting caspase activity and reducing inflammation. In neurodegenerative disorders, N-isopropyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cancer, N-isopropyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting caspase activity and promoting apoptosis.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14(2)24(21(25)16-10-11-17(26-3)18(12-16)27-4)13-19-22-20(23-28-19)15-8-6-5-7-9-15/h5-12,14H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXIQLKLXIQQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-bromo-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4747588.png)
![(3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4747590.png)
![5-[(cyclopentylacetyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4747593.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B4747601.png)

![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4747616.png)
![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4747626.png)

![3-{4-[(4-chlorophenyl)thio]butyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4747641.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4747642.png)
![3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4747654.png)
![2-methoxyethyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4747672.png)

